molecular formula C25H48F6N2O10Si2 B14129234 Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate

Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate

Katalognummer: B14129234
Molekulargewicht: 706.8 g/mol
InChI-Schlüssel: YCBPNPQAQPNRNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is a specialized organosilicon compound known for its unique properties and applications. It is characterized by its molecular structure, which includes hexafluoropentyl and bis(triethoxysilyl)propyl groups, making it a valuable building block in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate typically involves the reaction of hexafluoropentanol with bis(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include siloxane networks and cross-linked polymers, which are valuable in creating durable and resistant coatings .

Wirkmechanismus

The mechanism of action of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate involves the formation of strong siloxane bonds upon hydrolysis and condensation. These bonds contribute to the compound’s stability and durability. The hexafluoropentyl group imparts hydrophobic and oleophobic properties, making it effective in creating water and oil-resistant surfaces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is unique due to its balanced hydrophobic and oleophobic properties, making it versatile for various applications. Its specific molecular structure allows for effective surface modification and the creation of durable coatings .

Eigenschaften

Molekularformel

C25H48F6N2O10Si2

Molekulargewicht

706.8 g/mol

IUPAC-Name

[2,2,3,3,4,4-hexafluoro-5-(3-triethoxysilylpropylcarbamoyloxy)pentyl] N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C25H48F6N2O10Si2/c1-7-38-44(39-8-2,40-9-3)17-13-15-32-21(34)36-19-23(26,27)25(30,31)24(28,29)20-37-22(35)33-16-14-18-45(41-10-4,42-11-5)43-12-6/h7-20H2,1-6H3,(H,32,34)(H,33,35)

InChI-Schlüssel

YCBPNPQAQPNRNB-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCNC(=O)OCC(C(C(COC(=O)NCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.